2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide
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Overview
Description
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide is a complex organic compound that features a pyridine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the pyridine and tetrazole rings separately, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing analogs.
Scientific Research Applications
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
- 1,4a-Dimethyl-6-methylene-5-[2-(2-oxo-2,5-dihydro-3-furanyl)ethyl]
Uniqueness
Compared to similar compounds, 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1,6-dimethyl-4-oxopyridin-3-yl)oxy-N-[2-(2-methyltetrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-11-8-14(24)15(9-22(11)2)26-10-16(25)18-13-7-5-4-6-12(13)17-19-21-23(3)20-17/h4-9H,10H2,1-3H3,(H,18,25) |
InChI Key |
LAJAGAVUZGSOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)OCC(=O)NC2=CC=CC=C2C3=NN(N=N3)C |
Origin of Product |
United States |
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